N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO5S/c17-11-2-1-3-12(18)16(11)25(21,22)19-7-6-13(20)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,19-20H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGWPMRVRWEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=C(C=CC=C3F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and an appropriate amine . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzo[d][1,3]dioxole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues . This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
(a) N-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide (22)
(b) N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide
- Structure : Contains a chlorothiophene carboxamide substituent instead of difluorobenzenesulfonamide.
Compounds with Difluorophenyl or Sulfonamide Groups
(a) Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Shares the 2,6-difluorophenyl motif but replaces sulfonamide with a benzamide group.
- Activity : A chitin synthesis inhibitor used as an insecticide .
- Comparison : The sulfonamide group in the target compound may improve metabolic stability compared to the benzamide in diflubenzuron due to stronger hydrogen-bonding capacity.
(b) Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Structure : Includes a pyridinyloxy substituent and trifluoromethyl group, enhancing steric bulk and electron-withdrawing effects.
- Relevance : The target compound’s hydroxypropyl linker may confer greater conformational flexibility compared to fluazuron’s rigid pyridine ring .
Physicochemical and Functional Insights
- Hydrogen Bonding: The sulfonamide group provides hydrogen-bond acceptor/donor sites, improving target binding specificity versus simpler amides (e.g., compound 22) .
- Steric Effects : The hydroxypropyl spacer may mitigate steric hindrance between the benzo[d][1,3]dioxol-5-yl and sulfonamide groups, optimizing pharmacophore orientation.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a benzo[d][1,3]dioxole moiety and sulfonamide functional group, suggest diverse biological interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The proposed mechanisms include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the S phase in various cancer cell lines.
- Apoptosis Induction : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Microtubule Disruption : The compound interferes with microtubule assembly, which is crucial for proper cell division.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below are key findings from various research articles:
Cytotoxicity Assays
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 18.5 ± 2.1 | |
| HCT-116 (Colorectal) | 20.3 ± 1.7 | |
| A549 (Lung) | 22.4 ± 1.5 |
These results indicate that the compound exhibits potent anti-cancer properties, comparable to established chemotherapeutic agents.
Case Study: Mechanistic Insights
A recent case study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to demonstrate increased levels of cleaved caspases and PARP (Poly ADP-Ribose Polymerase), confirming the apoptotic effect .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by several factors:
- Solubility : The presence of polar functional groups enhances solubility in biological fluids.
- Stability : The compound exhibits stability under physiological conditions, allowing for effective bioavailability.
- Metabolism : Preliminary studies suggest hepatic metabolism may play a role in its pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
